5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide

Overview

Description

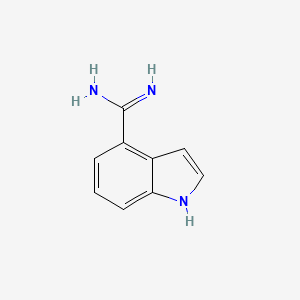

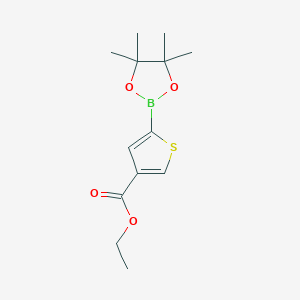

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound is also known as POH.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including this compound, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. This is followed by the direct cyclization of diacylhydrazines using various dehydrating agents . A one-pot synthesis-arylation strategy has also been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis

The molecular structure of this compound was established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported . This reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, UV, IR, 1H NMR, 13C NMR, and mass spectrometry were used to establish the structures of newly synthesized 1,3,4-oxadiazole derivatives .Scientific Research Applications

Antifungal Agent Research

A study by Wu et al. (2019) investigated 1,3,4-oxadiazole-2-carbohydrazides, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, as potential antifungal agents. These compounds showed significant bioactivity against various fungi and oomycetes. Molecular docking indicated that these frameworks could target succinate dehydrogenase, a key enzyme in plant microbial infections.

Apoptosis Inducers in Cancer Research

Cai et al. (2006) explored the use of 1,2,4-oxadiazoles, which include compounds like this compound, as apoptosis inducers in cancer research. Their study identified these compounds as potential anticancer agents through a phenotypic cell-based assay (Cai, Drewe, & Kasibhatla, 2006).

Antibacterial Activity

Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which demonstrated moderate to significant antibacterial activity. This indicates the potential of this compound in the development of new antibacterial compounds (Khalid et al., 2016).

Anticancer Properties

Adimule et al. (2014) synthesized derivatives of 1,3,4-oxadiazoles and tested their anticancer properties. The study suggests that compounds related to this compound could have potential use in cancer therapy (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).

Antimicrobial and Antitubercular Activity

Shingare et al. (2018) studied isoxazole clubbed 1,3,4-oxadiazole derivatives for their antimicrobial and antitubercular activities. This research highlights the potential application of this compound derivatives in treating bacterial and tubercular infections (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Synthesis of Heterocyclic Compounds

Studies like those by Mamedov, Nuretdinov, and Sibgatullina (1992) have focused on synthesizing novel heterocycles from carbohydrazides, indicating the versatility of this compound in synthetic chemistry (Mamedov, Nuretdinov, & Sibgatullina, 1992).

Antioxidant and Antitumor Activities

El Sadek et al. (2014) synthesized new aromatic C-nucleosides containing 1,3,4-oxadiazole units, showing potent antioxidant and antitumor activities. This suggests a possible therapeutic application for this compound derivatives in the treatment of cancer and as antioxidants (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-oxadiazole thioethers, have shown antibacterial activities . They have been found to interact with proteins like the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play crucial roles in bacterial growth and pathogenicity .

Mode of Action

For instance, similar compounds have been found to disrupt the growth and pathogenicity of bacteria by interfering with proteins associated with bacterial virulence .

Biochemical Pathways

Related compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

Related compounds have been found to disrupt the growth and pathogenicity of bacteria . This disruption is likely due to the compound’s interaction with target proteins, leading to changes in their function .

Safety and Hazards

While specific safety and hazard information for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 1,3,4-oxadiazole-2-propionic acid, has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The development of antimicrobial resistance necessitates the synthesis of new medicinal substances to which microorganisms are sensitive. Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, are being explored for their potential as anti-infective agents . The versatility of the 1,2,4-oxadiazole scaffold in drug discovery makes it a promising area for future research .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in treating conditions like gout. Additionally, this compound interacts with bacterial proteins, disrupting their function and leading to antibacterial effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to increased cell death in cancer cells, making it a potential anticancer agent. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in the inhibition of this enzyme . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of gene expression . These effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and antibacterial activity . At higher doses, it can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, its inhibition of xanthine oxidase leads to decreased production of uric acid . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding its subcellular localization is vital for comprehending its mechanism of action.

Properties

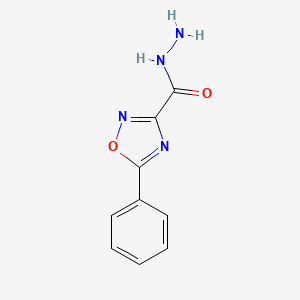

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYHKQDFVPBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

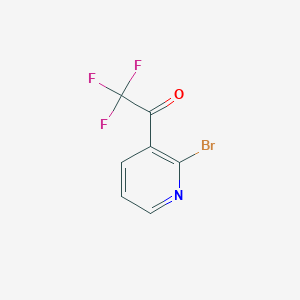

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)